molecular formula C11H11N3OS B2387300 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-3-yl)methanone CAS No. 2034264-76-9

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-3-yl)methanone

Cat. No.: B2387300
CAS No.: 2034264-76-9
M. Wt: 233.29
InChI Key: JEVYNFATPASAEA-UHFFFAOYSA-N
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Description

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-3-yl)methanone: is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-3-yl)methanone typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.

    Formation of the methanone group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the cross-coupling reactions using palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-3-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors or other advanced materials.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its potential bioactivity.

Mechanism of Action

The mechanism of action of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the core structure and may have similar biological activities.

    Thiophene-containing compounds: These compounds are known for their electronic properties and are used in materials science.

Uniqueness

  • The combination of the pyrazolo[1,5-a]pyrazine core with a thiophene ring and a methanone group makes (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-3-yl)methanone unique in its potential applications and properties.

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl(thiophen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c15-11(9-2-6-16-8-9)13-4-5-14-10(7-13)1-3-12-14/h1-3,6,8H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVYNFATPASAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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